molecular formula C34H47N11O9S2 B605916 Batifiban CAS No. 710312-77-9

Batifiban

カタログ番号: B605916
CAS番号: 710312-77-9
分子量: 817.938
InChIキー: UUQHAAWMCLITRZ-KEOOTSPTSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Batifiban is a glycoprotein IIb/IIIa antagonist potentially for the treatment of coronary artery disease.

科学的研究の応用

Clinical Applications

Batifiban has shown promising results in various clinical trials, particularly concerning its efficacy and safety in treating ACS. Below are key findings from clinical studies:

Efficacy in Acute Coronary Syndrome

  • Phase III Clinical Trials : A multicenter, randomized, double-blind, placebo-controlled trial demonstrated that this compound significantly reduced the risk of composite endpoint events in ACS patients undergoing PCI compared to placebo .
  • Pharmacokinetics and Pharmacodynamics : Studies indicated that this compound effectively inhibits platelet aggregation in a dose-dependent manner. The pharmacokinetic profile revealed a half-life of approximately 2.5 hours, with rapid elimination from the body .

Safety Profile

This compound has been found to be safe and well-tolerated in healthy subjects across various dosing regimens. No serious adverse effects were reported during the trials, supporting its potential for clinical use in managing thrombotic conditions associated with ACS .

Case Study: Efficacy and Safety Assessment

A notable case study published in the Journal of Huazhong University of Science and Technology evaluated the pharmacokinetic and pharmacodynamic properties of this compound when co-administered with antithrombin agents. The study concluded that combining this compound with these agents could optimize treatment outcomes for patients with non-ST-segment elevation ACS .

Table: Summary of Clinical Trials Involving this compound

Trial PhaseStudy DesignPopulationKey Findings
Phase ISingle-dose administrationHealthy subjectsSafe at doses up to 220 µg/kg; rapid elimination
Phase IIIRandomized, double-blindACS patients undergoing PCISignificant reduction in composite endpoint events compared to placebo
Phase IIOpen-label, parallel studyHealthy subjectsSynergistic effect on platelet inhibition when combined with antithrombin agents

特性

CAS番号

710312-77-9

分子式

C34H47N11O9S2

分子量

817.938

IUPAC名

2-[(3S,6S,12S,20R,23S)-20-carbamoyl-12-[3-(diaminomethylideneamino)propyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid

InChI

InChI=1S/C34H47N11O9S2/c35-29(50)24-17-56-55-12-9-26(46)41-21(7-3-10-38-34(36)37)30(51)40-16-27(47)42-22(14-28(48)49)31(52)43-23(13-18-15-39-20-6-2-1-5-19(18)20)33(54)45-11-4-8-25(45)32(53)44-24/h1-2,5-6,15,21-25,39H,3-4,7-14,16-17H2,(H2,35,50)(H,40,51)(H,41,46)(H,42,47)(H,43,52)(H,44,53)(H,48,49)(H4,36,37,38)/t21-,22-,23-,24-,25-/m0/s1

InChIキー

UUQHAAWMCLITRZ-KEOOTSPTSA-N

SMILES

C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCN=C(N)N)C(=O)N

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Batifiban

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Batifiban
Reactant of Route 2
Reactant of Route 2
Batifiban
Reactant of Route 3
Reactant of Route 3
Batifiban
Reactant of Route 4
Batifiban
Reactant of Route 5
Batifiban
Reactant of Route 6
Batifiban

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。